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  • Product: 3,5-Diamino-4-methyl-2-nitrobenzoic acid
  • CAS: 54002-36-7

Core Science & Biosynthesis

Foundational

A Technical Guide to Pharmacophore Mapping of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid Derivatives: A Hypothetical Case Study in Antimicrobial Drug Discovery

Preamble: The Scientific Imperative In the landscape of modern drug discovery, the ability to rationally design and identify novel therapeutic agents is paramount. The process is not one of serendipity but of structured,...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientific Imperative

In the landscape of modern drug discovery, the ability to rationally design and identify novel therapeutic agents is paramount. The process is not one of serendipity but of structured, hypothesis-driven science. Pharmacophore modeling stands as a cornerstone of this process, providing a computational framework to distill the complex interactions between a ligand and its biological target into a simplified, three-dimensional map of essential chemical features.[1][2] This guide offers an in-depth, technical exploration of pharmacophore mapping, contextualized through a hypothetical study of 3,5-diamino-4-methyl-2-nitrobenzoic acid derivatives.

While specific research on this exact scaffold is nascent, the constituent chemical motifs—substituted benzoic acids and nitroaromatics—are well-established pharmacophores in their own right, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5][6][7] The nitro group, a potent electron-withdrawing moiety, significantly influences a molecule's electronic properties and can be crucial for receptor binding and metabolic activation.[1][2] Similarly, the diaminobenzoic acid core provides a versatile scaffold for building complex molecular architectures.[8][9]

This document is structured not as a rigid protocol but as a narrative of scientific reasoning. It is designed for researchers, medicinal chemists, and drug development professionals to understand not just the "how" but, more critically, the "why" behind the experimental and computational choices in a pharmacophore mapping campaign. We will proceed under the hypothesis that our novel series of 3,5-diamino-4-methyl-2-nitrobenzoic acid derivatives exhibits inhibitory activity against a key bacterial enzyme, and our goal is to elucidate the structural requirements for this activity.

Part 1: The Ligand-Based Pharmacophore Modeling Workflow

In the absence of a known 3D structure for our target enzyme, a ligand-based approach is the logical and most powerful strategy.[1] This method relies on the principle that a set of molecules binding to the same target and eliciting a similar biological response likely share a common set of steric and electronic features arranged in a specific 3D geometry—the pharmacophore.

Section 1.1: Curating the Dataset and Selecting the Training Set

The integrity of any computational model is predicated on the quality of the input data. Our first task is to assemble a dataset of our novel derivatives with their corresponding biological activities. For this case study, we will use a hypothetical dataset of 20 compounds with measured IC50 values against our target bacterial enzyme.

Table 1: Hypothetical Dataset of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid Derivatives and Their In Vitro Activity

Compound IDR-GroupIC50 (µM)Activity Class
DAMN-01-H0.05Active
DAMN-02-CH30.08Active
DAMN-03-F0.03Active
DAMN-04-Cl0.04Active
DAMN-05-Br0.09Active
DAMN-06-OCH30.25Active
DAMN-07-CF30.15Active
DAMN-08-SO2NH25.50Moderately Active
DAMN-09-CONH22.10Moderately Active
DAMN-10-COOH> 50Inactive
DAMN-11-OH8.30Moderately Active
DAMN-12-CN0.45Active
DAMN-13-Phenyl1.20Moderately Active
DAMN-14-Cyclohexyl25.0Inactive
DAMN-15-NH20.07Active
DAMN-16-N(CH3)215.0Inactive
DAMN-17-C(CH3)3> 50Inactive
DAMN-18-CH2OH6.80Moderately Active
DAMN-19-NO20.90Moderately Active
DAMN-20-CHO12.5Inactive

Experimental Protocol: Training and Test Set Selection

  • Define Activity Thresholds: Categorize the compounds based on their IC50 values. For our purpose, we define:

    • Active: IC50 < 1 µM

    • Moderately Active: 1 µM ≤ IC50 ≤ 10 µM

    • Inactive: IC50 > 10 µM

  • Select the Training Set: Choose a structurally diverse set of 15 compounds that span the full range of activity. It is crucial to include the most active compounds as they contain the most information about the required features for binding. Our training set will be: DAMN-01, 02, 03, 04, 06, 07, 08, 09, 10, 11, 12, 13, 15, 17, 19.

    • Causality: A diverse training set prevents the model from being biased towards a specific chemical scaffold and ensures it is generalizable. Including both active and inactive compounds helps define the boundaries of the pharmacophoric space.

  • Select the Test Set: The remaining 5 compounds (DAMN-05, 14, 16, 18, 20) will be set aside. This set will not be used in model generation and will serve as an external, unbiased validator of the final pharmacophore's predictive power.

Section 1.2: Conformational Analysis and Feature Identification

Molecules are not static; they are flexible and can adopt multiple conformations. The biologically active conformation is the specific 3D shape a molecule adopts when it binds to its target.

  • Conformational Search: For each molecule in the training set, a systematic or stochastic conformational search is performed to generate a library of low-energy, sterically plausible 3D structures.

  • Chemical Feature Definition: We define a set of key chemical features. For our scaffold, these would include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Aromatic Ring (AR)

    • Hydrophobic (HY)

    • Positive Ionizable (PI) / Negative Ionizable (NI)

Section 1.3: Hypothesis Generation and Validation

The core of the process involves aligning the conformations of the active molecules to find a common 3D arrangement of chemical features that is absent in the inactive molecules.

Workflow: Ligand-Based Pharmacophore Generation

G cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Model Validation A 2D Structures & Activity Data (Table 1) B Training Set Selection (15 molecules) A->B C Test Set (5 molecules) D Conformational Analysis (Generate 3D Structures) B->D H Test Set Prediction C->H E Common Feature Alignment D->E F Generate & Score Pharmacophore Hypotheses E->F G Select Best Hypothesis F->G G->H I Fischer's Randomization H->I J Final Validated Model I->J

Caption: Workflow for ligand-based pharmacophore model generation.

Protocol: Model Validation

A generated pharmacophore hypothesis is merely a conjecture until it is rigorously validated. Trustworthiness is built through a multi-faceted validation process.

  • Test Set Prediction:

    • The 5 compounds in the test set are mapped against the generated pharmacophore hypothesis.

    • The model's ability to correctly predict their activity class (Active, Moderately Active, Inactive) is assessed. A good model should accurately classify these unseen compounds.

  • Fischer's Randomization Test (95% Confidence):

    • This is a statistical self-validating system. The biological activity data of the training set molecules is randomly shuffled multiple times, and a pharmacophore generation process is run for each shuffled set.

    • Causality: If the original, non-randomized data produces a hypothesis that is significantly better (i.e., has a lower cost or higher score) than any of the hypotheses from the randomized datasets, it provides high confidence that the identified pharmacophore is not a result of chance correlation.

  • Decoy Set Screening:

    • A large database of diverse, drug-like molecules assumed to be inactive (a "decoy set") is screened against the pharmacophore model.

    • The model's ability to selectively identify the known active compounds from our dataset while rejecting the vast majority of decoys is evaluated using metrics like Enrichment Factor (EF) and Goodness of Hit (GH) score.

Section 1.4: The Final Pharmacophore Hypothesis

After rigorous validation, let us assume the process yields the following hypothetical pharmacophore model for our 3,5-diamino-4-methyl-2-nitrobenzoic acid derivatives.

Caption: A hypothetical validated pharmacophore model.

This model suggests that activity is driven by two hydrogen bond donors, two hydrogen bond acceptors, an aromatic ring, and a hydrophobic feature, all arranged in a specific 3D geometry defined by the distances shown.

Part 2: Application of the Validated Pharmacophore Model

A validated pharmacophore is not an endpoint; it is a powerful tool for the next phases of drug discovery.

Section 2.1: Virtual Screening for Novel Scaffolds

The primary application is to use the pharmacophore as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL) for novel molecules that match the feature requirements.

Workflow: Virtual Screening

G A Validated Pharmacophore Model C 3D Pharmacophore Screening A->C B Large Chemical Database (>1M Compounds) B->C D Hit List Generation (Compounds matching the model) C->D E Filtering (Drug-likeness, ADMET properties) D->E F Final Hits for In Vitro Testing E->F

Sources

Exploratory

Literature review of 4-methyl-3,5-diamino-2-nitrobenzoic acid synthesis pathways

The following technical guide details the synthesis pathways for 4-methyl-3,5-diamino-2-nitrobenzoic acid (CAS 54002-36-7), a highly functionalized aromatic intermediate used primarily in the development of benzimidazole...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 4-methyl-3,5-diamino-2-nitrobenzoic acid (CAS 54002-36-7), a highly functionalized aromatic intermediate used primarily in the development of benzimidazole-based cardiotonics and pharmaceutical precursors.[1]

[1]

Executive Summary & Compound Analysis

Target Molecule: 4-methyl-3,5-diamino-2-nitrobenzoic acid CAS Registry Number: 54002-36-7 Molecular Formula: C₈H₉N₃O₄ Core Applications: Precursor for substituted 2-phenyl-benzimidazoles (cardiotonic agents); intermediate in high-performance polymer synthesis.[1]

This guide delineates the "Protection-Nitration-Deprotection" pathway, which is the most authoritative and chemically sound route for synthesizing this sterically crowded arene.[1] Direct nitration of the diamine is not feasible due to oxidation sensitivity, and direct amination of a nitro-halide precursor lacks regioselectivity.[1] The protocol below utilizes p-toluic acid as the starting material, leveraging the directing effects of the methyl group to establish the 3,5-substitution pattern before introducing the 2-nitro group.[1]

Strategic Synthesis Pathway

The synthesis is a linear, 5-step process designed to manage the electronic activation of the benzene ring while preventing oxidative degradation of the amino groups.[1]

Reaction Logic:
  • Dinitration: The methyl group of p-toluic acid activates the ortho-positions (3 and 5), allowing for facile introduction of two nitro groups.[1]

  • Reduction: Conversion of nitro groups to amines creates the 3,5-diamino core.[1]

  • Chemo-selective Protection: Acetylation of the amines reduces their electron-donating power slightly (preventing over-oxidation) but retains sufficient activation to direct the final nitration to the sterically hindered position 2.[1]

  • Regioselective Nitration: The 3- and 5-acetamido groups direct the incoming nitro electrophile to the ortho/para positions.[1] Position 2 is ortho to one acetamido and para to the other, making it the most nucleophilic site.[1]

  • Hydrolysis: Removal of acetyl groups yields the free amine target.[1]

Pathway Visualization

SynthesisPathway Start p-Toluic Acid (4-Methylbenzoic Acid) Inter1 3,5-Dinitro-4-methylbenzoic Acid Start->Inter1 HNO3 / H2SO4 (Nitration) Inter2 3,5-Diamino-4-methylbenzoic Acid Inter1->Inter2 H2 / Pd-C or Fe/HCl (Reduction) Inter3 3,5-Diacetamido-4-methylbenzoic Acid Inter2->Inter3 Ac2O / AcOH (Protection) Inter4 2-Nitro-3,5-diacetamido-4-methylbenzoic Acid Inter3->Inter4 HNO3 / H2SO4 (Regioselective Nitration) End 4-Methyl-3,5-diamino-2-nitrobenzoic Acid (Target) Inter4->End HCl / H2O (Hydrolysis)

Figure 1: Step-wise synthetic route from p-toluic acid to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dinitro-4-methylbenzoic Acid

Objective: Introduce nitro groups at positions 3 and 5.[1]

  • Reagents: p-Toluic acid (1.0 eq), Fuming Nitric acid (HNO₃, d=1.5), Concentrated Sulfuric acid (H₂SO₄).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The methyl group activates positions 3 and 5 relative to itself (meta to COOH).[1]

Protocol:

  • Dissolve 136 g (1.0 mol) of p-toluic acid in 500 mL of conc. H₂SO₄ in a round-bottom flask equipped with a mechanical stirrer.[1]

  • Cool the solution to 0–5 °C using an ice-salt bath.

  • Dropwise add a mixture of fuming HNO₃ (140 mL) and conc. H₂SO₄ (200 mL) over 2 hours, maintaining internal temperature below 20 °C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Slowly heat to 80 °C for 1 hour to ensure complete dinitration.

  • Work-up: Pour the reaction mixture onto 2 kg of crushed ice. Filter the yellow precipitate.[1]

  • Purification: Recrystallize from ethanol/water (50:50).

  • Yield: ~85–90%.

Step 2: Reduction to 3,5-Diamino-4-methylbenzoic Acid

Objective: Convert nitro groups to amines.[1]

  • Reagents: 3,5-Dinitro-4-methylbenzoic acid, H₂ (gas), 10% Pd/C catalyst, Methanol.[1]

Protocol:

  • Suspend 22.6 g (0.1 mol) of the dinitro compound in 250 mL of methanol in a hydrogenation vessel.

  • Add 2.0 g of 10% Pd/C catalyst.[1]

  • Pressurize with Hydrogen (H₂) to 3 atm (45 psi) and shake/stir at room temperature for 6 hours.

  • Monitoring: Reaction is complete when H₂ uptake ceases.

  • Work-up: Filter through Celite to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.

  • Yield: ~95% (Product is oxidation-sensitive; proceed immediately to Step 3).

Step 3: Protection (Acetylation)

Objective: Protect amino groups to prevent oxidation and direct the next nitration.[1]

  • Reagents: 3,5-Diamino-4-methylbenzoic acid, Acetic Anhydride (Ac₂O), Acetic Acid (AcOH).[1]

Protocol:

  • Dissolve the crude diamine in 100 mL of glacial acetic acid.

  • Add 25 mL of acetic anhydride (slight excess).

  • Reflux the mixture for 2 hours.

  • Work-up: Cool the solution and pour into 500 mL of ice water. The diacetamido derivative will precipitate.[1][2]

  • Filter and dry the solid.[1]

Step 4: Regioselective Nitration

Objective: Introduce the nitro group at position 2.[1]

  • Reagents: 3,5-Diacetamido-4-methylbenzoic acid, Conc.[1] HNO₃, Conc.[1][3][4][5][6] H₂SO₄.[1][2][3]

  • Causality: The acetamido groups at 3 and 5 are ortho, para-directing.[1] Position 2 is ortho to the C3-NHAc and para to the C5-NHAc, making it highly activated.[1] Position 6 is equivalent.[1]

Protocol:

  • Dissolve 25 g (0.1 mol) of the protected intermediate in 100 mL of conc. H₂SO₄ at 0 °C.[1]

  • Add a solution of conc.[1] HNO₃ (4.5 mL, 1.05 eq) in 10 mL H₂SO₄ dropwise, keeping temperature < 10 °C.

  • Stir at 0–5 °C for 1 hour.

  • Work-up: Pour onto ice. Filter the yellow solid (2-nitro-3,5-diacetamido-4-methylbenzoic acid).[1]

Step 5: Hydrolysis (Deprotection)

Objective: Remove acetyl groups to yield the final target.[1]

  • Reagents: Intermediate from Step 4, 6M Hydrochloric Acid (HCl).

Protocol:

  • Suspend the wet cake from Step 4 in 150 mL of 6M HCl.

  • Reflux for 3–4 hours. The solid will dissolve and then the product may reprecipitate or remain in solution depending on pH.[1]

  • Isolation: Cool to room temperature. Adjust pH to ~3–4 with Sodium Acetate or dilute NaOH to precipitate the free acid.[1]

  • Filter the orange/yellow solid.[1]

  • Purification: Recrystallize from water or dilute ethanol.

  • Final Yield: ~60–70% (from Step 3).

Quantitative Data Summary

ParameterStep 1 (Dinitration)Step 2 (Reduction)Step 4 (Nitration)
Reagent Stoichiometry HNO₃ (2.2 eq)H₂ (excess)HNO₃ (1.05 eq)
Temperature 0°C → 80°C25°C< 10°C
Reaction Time 6 Hours6 Hours1 Hour
Typical Yield 85-90%95%75-80%
Key Hazard Exothermic / FumesFlammable GasExotherm / Strong Acid

References

  • Moser, C. M., & Gompf, T. E. (1950).[1][7][8] The Synthesis of 2,6-Diaminobenzoic Acid. The Journal of Organic Chemistry, 15(3), 583–586.[1][8][9][10] [Link]

    • Foundational text for the synthesis of diamino-benzoic acid derivatives via nitr
  • Jones, H., et al. (1987).[1] Substituted 2-phenyl-benzimidazoles. U.S. Patent No.[1] 4,657,893.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Describes the use of 2-nitro-3,5-diamino-4-methylbenzoic acid (CAS 54002-36-7) as an intermediate for cardiotonic drugs.[1]

  • Standard protocol validation for the initial nitr

Sources

Protocols & Analytical Methods

Method

Synthesis of benzimidazole kinase inhibitors using 3,5-diamino-4-methyl-2-nitrobenzoic acid

Executive Summary This application note details the synthetic utility of 3,5-diamino-4-methyl-2-nitrobenzoic acid (DAMNBA) as a high-value scaffold for generating next-generation benzimidazole kinase inhibitors. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3,5-diamino-4-methyl-2-nitrobenzoic acid (DAMNBA) as a high-value scaffold for generating next-generation benzimidazole kinase inhibitors. Unlike standard o-phenylenediamine precursors, this polysubstituted synthon offers a pre-installed "molecular address" system: a carboxylic acid for solvent-front solubilizing groups, a methyl gatekeeper residue, and a distal amino handle for hinge-binding motifs.

This guide focuses on the Reductive Cyclization Protocol , a critical workflow that converts the nitro-precursor into a functionalized benzimidazole core (4-carboxy-5-methyl-6-amino-benzimidazole framework) while mitigating competitive side reactions.

Strategic Rationale & Mechanism

The Scaffold Advantage

In kinase drug discovery, the benzimidazole core is a privileged structure (e.g., Abemaciclib, Selumetinib derivatives). The DAMNBA scaffold is unique because it enables the synthesis of Type II kinase inhibitors with high vectoral control.

  • Position 1 (COOH): Upon cyclization, this becomes C4-COOH, ideal for attaching solubilizing tails (e.g., N-methylpiperazine) that extend into the solvent front.

  • Position 2 (NO2) & 3 (NH2): These form the ortho-diamine system required for imidazole ring closure.

  • Position 4 (CH3): Provides hydrophobic bulk, often acting as a "gatekeeper" residue interactor to improve selectivity against promiscuous kinases.

  • Position 5 (NH2): Remains available for derivatization (urea/amide formation) to target the DFG-motif or hydrophobic back pocket.

Mechanistic Pathway: The "Zipper" Cyclization

The transformation relies on the selective reduction of the 2-nitro group to a 2-amine, creating a transient 2,3,5-triamino intermediate. The presence of the C1-carboxylic acid presents a challenge: it can compete for the newly formed amine to form a lactam. Therefore, we utilize a One-Pot Reductive Cyclization using Iron/Acetic acid or a Hydrogenation/Orthoformate sequence to favor the thermodynamic benzimidazole product.

SynthesisPath SM Start: 3,5-diamino-4-methyl- 2-nitrobenzoic acid Inter Intermediate: 2,3,5-triamino- 4-methylbenzoic acid SM->Inter Reduction (H2/Pd-C or Fe/AcOH) Lactam Undesired Lactam SM->Lactam Side Rxn: Lactam Formation Cyclic Target Core: 6-amino-5-methyl-1H- benzimidazole-4-carboxylic acid Inter->Cyclic Cyclization (R-CHO or HC(OEt)3) Drug Kinase Inhibitor: Amide/Urea Derivatized Cyclic->Drug Late-Stage Functionalization

Figure 1: Reaction pathway illustrating the reductive cyclization and potential competitive lactam formation.

Experimental Protocols

Protocol A: Preparation of the Methyl Ester Precursor (Recommended)

Rationale: To prevent interference from the C1-carboxylic acid during cyclization, converting it to a methyl ester is highly recommended. This also improves solubility in organic solvents.

Reagents:

  • 3,5-diamino-4-methyl-2-nitrobenzoic acid (1.0 eq)

  • Methanol (anhydrous, 10 V)

  • Thionyl Chloride (SOCl₂, 2.5 eq) or H₂SO₄ (cat.)

Procedure:

  • Suspend the starting acid in anhydrous methanol at 0°C.

  • Dropwise add Thionyl Chloride over 20 minutes. (Caution: Exothermic, gas evolution).

  • Heat to reflux (65°C) for 4 hours.

  • Monitor by LC-MS (Shift in retention time, M+14 mass change).

  • Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate.[1][2]

  • Yield Expectation: >90% as a yellow solid.

Protocol B: One-Pot Nitro Reduction and Phillips Cyclization

Rationale: This method generates the benzimidazole ring in a single step using elemental iron as the reductant and the acid solvent as the cyclization agent (e.g., Formic acid for C2-H, Acetic acid for C2-Me).

Reagents:

  • Methyl 3,5-diamino-4-methyl-2-nitrobenzoate (from Protocol A) (1.0 eq)

  • Iron Powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (3:1) or Formic Acid (for direct C2-H cyclization)

Step-by-Step Methodology:

  • Reduction Phase: Dissolve the nitro-ester in Ethanol/Water (3:1). Add NH₄Cl and Fe powder.[3]

  • Heat to 80°C with vigorous stirring for 2 hours.

    • Checkpoint: TLC/LC-MS should show disappearance of the nitro peak and appearance of the tri-amine (highly polar).

  • Cyclization Phase (Option 1 - C2-H): If using Formic Acid as solvent in step 1, cyclization happens spontaneously. If not, filter the Fe residue, concentrate, and reflux the crude triamine in Formic Acid (5 V) for 3 hours.

  • Cyclization Phase (Option 2 - C2-Aryl): To install a specific aryl group at C2 (common for kinase specificity), react the crude triamine with an aryl aldehyde (1.0 eq) and Na₂S₂O₅ (1.2 eq) in DMF at 100°C.

  • Workup: Basify with NaOH to pH 8. The benzimidazole often precipitates.[4] Filter and wash with water.[4][5]

  • Purification: Recrystallization from MeOH/ACN or Flash Chromatography (DCM:MeOH gradient).

Table 1: Optimization Parameters for Cyclization

ParameterCondition A (Standard)Condition B (Mild)Condition C (C2-Aryl)
Reagents Fe / AcOHH₂ / Pd-C, then HC(OEt)₃Na₂S₂O₅ / Aldehyde
Temp 100°C (Reflux)RT (Red) -> 80°C (Cyc)100°C
Time 4 Hours12 Hours6 Hours
Yield 75-85%60-70%55-65%
Advantage Robust, ScalableClean, no metal wasteInstalls C2-diversity

Critical Quality Attributes (CQA) & Troubleshooting

  • Regioselectivity: The starting material has two amino groups (pos 3 and 5). Reduction yields a third at pos 2. Cyclization must occur between 2 and 3.

    • Validation: The 3-amino group is sterically crowded by the 4-methyl and 2-nitro groups. However, once reduced, the 2,3-diamine is a "vicinal" pair, which is kinetically favored to form the 5-membered imidazole ring compared to the 3,5-relationship (meta) which cannot close.

  • Oxidation State: Benzimidazoles are prone to N-oxide formation if workup is too oxidative. Use sodium metabisulfite during workup to maintain the reduced state.

Kinase Inhibitor Design Workflow

Once the core is synthesized, the following workflow applies for library generation:

Workflow cluster_legend Target Region Step1 Core Synthesis (Protocol B) Step2 C4-Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step3 Solvent Front Attachment (Amide Coupling at C4) Step2->Step3 Step4 Hinge Binder Optimization (Derivatization of C6-NH2) Step3->Step4 Solvent Channel Solvent Channel Step3->Solvent Channel ATP Hinge / DFG ATP Hinge / DFG Step4->ATP Hinge / DFG

Figure 2: Sequential functionalization workflow for converting the benzimidazole core into a potent kinase inhibitor.

References

  • Phillips Condensation (Classic Mechanism): Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. J. Chem. Soc., 2393. Link

  • Nitro Reduction/Cyclization (Fe/AcOH): Hanan, E. J., et al. (2010). A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2759-2764.[3] Link

  • Benzimidazole Kinase Inhibitors (General SAR): Senthilkumar, S., et al. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors. BMC Chemistry. Link

  • Dabigatran Precursor Synthesis (Analogous Chemistry): Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Thrombin Inhibitors. J. Med. Chem., 45(9), 1757–1766. Link

  • 3,5-Diamino-4-methylbenzonitrile Applications: BenchChem Application Note. Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl Chloride, Carbon Monoxide precursors). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for the Cyclization of Diamino-nitrobenzoic Acids into Bioactive Heterocycles

Introduction The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Among the vast array of heterocyclic scaffolds, benzimidazoles, phenazines, and quinoxalinones hold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. Among the vast array of heterocyclic scaffolds, benzimidazoles, phenazines, and quinoxalinones hold a prominent position due to their diverse and potent biological activities. Diamino-nitrobenzoic acids serve as versatile and highly functionalized starting materials for the construction of these important heterocyclic systems. The strategic placement of amino, nitro, and carboxylic acid functionalities on the aromatic ring allows for a range of cyclization strategies, primarily centered around the reductive transformation of the nitro group.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key cyclization methods for converting diamino-nitrobenzoic acids into benzimidazoles, phenazines, and quinoxalinones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present comparative data to aid in the selection of the most appropriate synthetic route.

Core Principles: The Power of Reductive Cyclization

The central theme in the cyclization of diamino-nitrobenzoic acids is the intramolecular reductive cyclization. This elegant strategy leverages the nitro group as a masked amino functionality. In a typical sequence, the nitro group is reduced in situ to an amino group, which then readily participates in an intramolecular condensation reaction with a suitably positioned functional group to forge the heterocyclic ring.

The choice of reducing agent is critical and can influence the reaction's outcome, selectivity, and compatibility with other functional groups. Common reducing agents employed in these transformations include:

  • Catalytic Hydrogenation: Often utilizing palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate), this method is clean and efficient but may not be suitable for substrates with sensitive functional groups that are also susceptible to reduction.

  • Metal-based Reducing Agents: Reagents like iron powder in acidic media (e.g., acetic acid or hydrochloric acid) or tin(II) chloride are cost-effective and widely used for nitro group reductions.[1]

  • Hydride Reducing Agents: Sodium borohydride (NaBH4), often in the presence of a catalyst or in a protic solvent, is a versatile reducing agent for this purpose.[2]

The general workflow for these syntheses can be visualized as follows:

G cluster_0 Starting Material Preparation cluster_1 One-Pot Reductive Cyclization cluster_2 Product Diamino-nitrobenzoic Acid Diamino-nitrobenzoic Acid Nitro Group Reduction Nitro Group Reduction Diamino-nitrobenzoic Acid->Nitro Group Reduction Intramolecular Cyclization Intramolecular Cyclization Nitro Group Reduction->Intramolecular Cyclization Aromatization (optional) Aromatization (optional) Intramolecular Cyclization->Aromatization (optional) Heterocycle (Benzimidazole, Phenazine, Quinoxalinone) Heterocycle (Benzimidazole, Phenazine, Quinoxalinone) Aromatization (optional)->Heterocycle (Benzimidazole, Phenazine, Quinoxalinone)

Caption: General workflow for heterocyclic synthesis.

I. Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis of benzimidazole-carboxylic acids from diamino-nitrobenzoic acids typically involves the reductive cyclization of a 2,4-diamino-5-nitrobenzoic acid derivative with a one-carbon synthon, such as formic acid or an orthoester.

Mechanistic Insight

The reaction proceeds through the initial reduction of the nitro group to an amino group, generating a transient 1,2,4-triaminobenzoic acid derivative. This intermediate then undergoes intramolecular condensation with the one-carbon source. For instance, when using formic acid, an intermediate formamide is formed, which then cyclizes and dehydrates to yield the benzimidazole ring.

G Start 2,4-Diamino-5-nitrobenzoic Acid Reduction Reduction of Nitro Group (e.g., Fe/AcOH) Start->Reduction Step 1 Intermediate In situ generated 1,2,4-Triaminobenzoic Acid Reduction->Intermediate Step 2 Condensation Condensation with One-Carbon Source (e.g., HCOOH) Intermediate->Condensation Step 3 Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Step 4 Product Benzimidazole-carboxylic Acid Cyclization->Product Step 5

Caption: Benzimidazole formation pathway.

Detailed Protocol: Synthesis of 2-Substituted-1H-benzimidazole-6-carboxylic acid

This protocol describes a one-pot synthesis of 2-substituted benzimidazoles from a diamino-nitrobenzoic acid precursor.

Materials:

  • 4,5-Diamino-2-nitrobenzoic acid

  • Aldehyde (R-CHO)

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask, suspend 4,5-diamino-2-nitrobenzoic acid (10 mmol) in a mixture of ethanol (50 mL) and glacial acetic acid (10 mL).

  • Add the desired aldehyde (11 mmol) to the suspension.

  • Heat the mixture to 60°C with stirring.

  • Gradually add iron powder (40 mmol) in small portions over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the iron residues. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Dissolve the residue in 1 M sodium hydroxide solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the desired 2-substituted-1H-benzimidazole-6-carboxylic acid.

Aldehyde (R-CHO)Reaction Time (h)Yield (%)
Benzaldehyde385
4-Chlorobenzaldehyde3.582
4-Methoxybenzaldehyde2.590
Furan-2-carbaldehyde478

II. Synthesis of Phenazines

Phenazine-1-carboxylic acid and its derivatives are known for their antibiotic and antitumor properties. A common synthetic route involves the reductive cyclization of a 2-((phenyl)amino)-3-nitrobenzoic acid derivative, which can be prepared from a diamino-nitrobenzoic acid.

Mechanistic Insight

The key step is the reductive cyclization of the nitro group. In the presence of a reducing agent like sodium borohydride, the nitro group is reduced to a nitroso or hydroxylamino intermediate. This is followed by an intramolecular nucleophilic attack of the adjacent secondary amine onto the reduced nitrogen species, leading to the formation of the dihydrophenazine ring. Subsequent oxidation, often by air, affords the aromatic phenazine core. The presence of a base is often crucial to facilitate the cyclization.

G Start 2-((Aryl)amino)-3-nitrobenzoic Acid Reduction Partial Reduction of Nitro Group (e.g., NaBH4) Start->Reduction Step 1 Intermediate Nitroso/Hydroxylamino Intermediate Reduction->Intermediate Step 2 Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Step 3 Dihydrophenazine Dihydrophenazine Intermediate Cyclization->Dihydrophenazine Step 4 Oxidation Aromatization (Air Oxidation) Dihydrophenazine->Oxidation Step 5 Product Phenazine-1-carboxylic Acid Oxidation->Product Step 6 G Start 3,4-Diamino-5-nitrobenzoic Acid Reduction Nitro Group Reduction (e.g., Pd/C, H2) Start->Reduction Step 1 Intermediate In situ generated 1,2,3-Triaminobenzoic Acid Reduction->Intermediate Step 2 Condensation Condensation with α-Keto Acid (R-CO-COOH) Intermediate->Condensation Step 3 Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Step 4 Product Quinoxalinone-carboxylic Acid Cyclization->Product Step 5

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of amino groups during hydrolysis of nitrobenzoic esters

Ticket ID: #OX-NH2-HYD Status: Open Subject: Prevention of Amino Group Oxidation During Ester Hydrolysis Triage & Diagnostic: Define Your Substrate Before proceeding, we must clarify the chemical state of your substrate....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-NH2-HYD Status: Open Subject: Prevention of Amino Group Oxidation During Ester Hydrolysis

Triage & Diagnostic: Define Your Substrate

Before proceeding, we must clarify the chemical state of your substrate. The strategy differs significantly based on whether the amino group is latent (nitro) or free (amine).

ScenarioSubstrate TypeRisk LevelPrimary Issue
A Nitrobenzoic Ester (

)
Low Nitro groups are highly stable to oxidation. If your reaction is turning black, you are likely experiencing unintended reduction or side reactions with other functional groups.
B Aminobenzoic Ester (

)
Critical Free anilines are highly susceptible to oxidation under basic, aerobic conditions, forming "aniline black" (azo/quinone polymers).
C Nitro-Reduction in situ High If you are reducing the nitro group and hydrolyzing in one pot, the nascent amine is extremely vulnerable.

Note: This guide focuses on Scenario B and C , where the protection of the amino moiety is the critical failure point.

The Core Problem: Why Your Reaction Turns Black

The "black tar" often observed during the hydrolysis of aminobenzoic esters (like benzocaine or procaine analogs) is due to the formation of radical cations. Under basic conditions (pH > 7) and in the presence of dissolved oxygen, the electron-rich aromatic amine undergoes Single Electron Transfer (SET).

Mechanism of Failure (Visualization)

The following diagram illustrates the pathway from a clean amino-ester to polymerized impurities.

OxidationPathway Start Amino-Ester (Colorless) Base Deprotonation (Anilide Ion) Start->Base OH- / Heat Radical Radical Cation (Reactive) Base->Radical O2 (Air) Dimer Azo/Hydrazobenzene (Orange/Red) Radical->Dimer Coupling Polymer Polyaniline-like Tars (Black) Dimer->Polymer Propagation

Figure 1: The oxidative degradation pathway of aromatic amines under basic hydrolysis conditions.

Protocol Modules (Solutions)

Module A: The "Inert Atmosphere" Protocol (Standard)

Best for: Standard substrates where heat is required.

The most reliable method is the rigorous exclusion of oxygen. Sparging with nitrogen is often insufficient for sensitive anilines; a freeze-pump-thaw cycle is recommended.

Step-by-Step Workflow:

  • Solvent Prep: Dissolve the ester in a mixture of THF/Water (or MeOH/Water).

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze solvent in liquid

      
      .
      
    • Apply high vacuum (pump) to remove headspace gas.

    • Thaw under static vacuum or Argon.

  • Reagent Addition: Add the base (LiOH or NaOH) as a solid or degassed solution under a counter-flow of Argon.

  • Reaction: Reflux under a positive pressure of Argon.

Module B: Chemical Scavengers (Additives)

Best for: Large scale reactions where Schlenk techniques are impractical.

If you cannot exclude air perfectly, you must chemically consume the oxygen or reduce the radical intermediates back to the amine.

Recommended Additive: Sodium Dithionite (


) 
Sodium dithionite is a mild reducing agent often used to prevent aniline oxidation [1].
  • Dosage: 0.1 to 0.5 equivalents relative to the ester.

  • Protocol: Add

    
     to the aqueous base solution before mixing with the organic ester solution.
    
  • Mechanism: It reacts with dissolved

    
     and radical intermediates, sacrificing itself to form sulfite/sulfate, keeping the aniline in the reduced state.
    
Module C: The "Mild Reagent" Switch (Trimethyltin Hydroxide)

Best for: Highly sensitive, complex substrates prone to decomposition.

For substrates that cannot withstand harsh bases (NaOH/LiOH) or high heat, Trimethyltin Hydroxide (


)  is the gold standard for neutral/mild hydrolysis [2].

Protocol:

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Stoichiometry: 2.0 - 5.0 equivalents of

    
    .
    
  • Conditions: Heat to 60-80°C.

  • Workup: The reaction yields the carboxylic acid directly.

  • Advantage: This reagent operates at neutral pH, preventing the formation of the electron-rich anilide anion, thereby shutting down the oxidation pathway shown in Figure 1.

Module D: Enzymatic Hydrolysis (Biocatalysis)

Best for: Acid/Base sensitive compounds and Green Chemistry requirements.

Lipases can hydrolyze esters at room temperature and pH 7, completely avoiding the thermodynamic conditions required for oxidation.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or immobilized versions (Novozym 435).

  • Conditions: Phosphate buffer (pH 7.0) / Acetone (9:1). Room temperature.

  • Reference: Enzymatic hydrolysis of aniline esters has been demonstrated to preserve the amine functionality without protecting groups [3].

Decision Matrix: Which Method to Choose?

Use this logic flow to select the appropriate protocol for your specific experiment.

DecisionTree Start Start: Hydrolysis of Amino-Ester Scale Reaction Scale? Start->Scale HeatSens Is Molecule Heat Sensitive? Scale->HeatSens Lab Scale (<5g) MethodB Method B: NaOH + Na2S2O4 (Additive) Scale->MethodB Process Scale (>100g) BaseSens Is Molecule Base Sensitive? HeatSens->BaseSens No (Stable) MethodC Method C: Trimethyltin Hydroxide HeatSens->MethodC Yes (Unstable) MethodA Method A: LiOH + Freeze-Pump-Thaw BaseSens->MethodA No (Stable) MethodD Method D: Enzymatic (CAL-B) BaseSens->MethodD Yes (Unstable)

Figure 2: Decision matrix for selecting the optimal hydrolysis protocol.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-protection to prevent oxidation? A: Yes. If your synthesis allows, protecting the amine with a Boc group (


-Butyloxycarbonyl) converts the electron-rich aniline into a carbamate. Carbamates are significantly less prone to oxidation. You can hydrolyze the ester (LiOH/MeOH) and then remove the Boc group (TFA/DCM) in a subsequent step. This adds two steps but guarantees purity.

Q: My reaction turned brown. Is it ruined? A: Not necessarily. The "aniline black" impurities have very high extinction coefficients. Even 1% impurity can make the solution look like tar.

  • Fix: Acidify the reaction mixture to pH 3-4 (protonating the amine to

    
     makes it water-soluble and oxidation-resistant). Extract the impurities with organic solvent (DCM/EtOAc). The product might remain in the aqueous phase or precipitate depending on structure. Alternatively, use activated charcoal filtration.
    

Q: Why not just use acid hydrolysis (HCl/Water)? A: Acid hydrolysis is excellent for preventing oxidation because the amine is protonated (


), which is electronically deactivated and cannot oxidize. However, acid hydrolysis of benzoates is kinetically much slower than base hydrolysis and requires higher temperatures (refluxing concentrated HCl), which may degrade other parts of your molecule.

References

  • Romero, A. H., et al. (2013).[1] Sodium dithionite as a reducing agent for nitro/diazo compounds and stabilizer. Synthesis, 45, 2043-2050.[1]

  • Nicolaou, K. C., et al. (2005).[2] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[3] Angewandte Chemie International Edition, 44(9), 1378-1382.[2]

  • Öhrner, N., et al. (1990). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.[4] International Journal of Pharmaceutics, 217(1-2), 2001.

Sources

Optimization

Technical Support Center: Controlling Exotherms During the Nitration of 3,5-diamino-4-methylbenzoic Acid

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the nitration of 3,5-diamino-4-methylbenzoic acid. This process, while crucial for the synthesis of vari...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the nitration of 3,5-diamino-4-methylbenzoic acid. This process, while crucial for the synthesis of various pharmaceutical intermediates, presents significant thermal hazards due to its highly exothermic nature. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure safe and efficient experimental execution.

Introduction: The Challenge of Nitrating a Highly Activated Aromatic System

The nitration of 3,5-diamino-4-methylbenzoic acid involves the introduction of a nitro group (-NO₂) onto a highly activated aromatic ring. The two amino groups and the methyl group are electron-donating, making the ring highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺). This high reactivity translates into a rapid and highly exothermic reaction, which, if not properly controlled, can lead to a thermal runaway.[1][2] A thermal runaway is a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal, causing a rapid and uncontrolled increase in temperature and pressure that can result in equipment failure or explosion.[1][3]

This guide will address the critical aspects of controlling this exotherm, focusing on reaction setup, monitoring, and emergency procedures.

Troubleshooting Guide: Managing Exotherms and Side Reactions

This section addresses common issues encountered during the nitration of 3,5-diamino-4-methylbenzoic acid in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Uncontrolled and Rapid Temperature Rise During Nitrating Agent Addition

  • Question: My reaction temperature is spiking uncontrollably as I add the nitrating mixture, even with an ice bath. What is happening and what should I do?

  • Answer: An uncontrolled temperature increase indicates that the rate of heat generation is overwhelming your cooling system's capacity.[4] This is a critical situation that requires immediate action to prevent a thermal runaway.[1]

    Immediate Actions:

    • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[1][4] This is the most crucial first step to halt further heat generation.

    • Maximize Cooling: Ensure your cooling system is at its maximum capacity.[4] If using an ice bath, add more ice and salt to lower the temperature. For reactions at a larger scale, ensure the chiller is set to its lowest possible temperature and that there is adequate coolant flow.[5]

    • Emergency Quenching (if necessary): If the temperature continues to rise despite stopping the addition and maximizing cooling, a controlled quench is necessary. Slowly and carefully pour the reaction mixture into a separate, well-stirred vessel containing a large volume of crushed ice and water.[4][6] This will rapidly cool the reaction and dilute the acids, effectively stopping the nitration.[6]

    Potential Causes & Preventative Solutions:

CauseSolution
Too Rapid Addition of Nitrating Agent The rate of addition directly controls the rate of heat generation. For subsequent experiments, significantly reduce the dropwise addition rate of the nitrating mixture. Utilize a syringe pump for precise and consistent low flow rates.[4][5]
Inadequate Cooling Capacity The scale of your reaction may be too large for the cooling method employed. For future attempts, either reduce the reaction scale or upgrade your cooling system (e.g., from an ice-water bath to a dry ice-acetone bath or a recirculating chiller).[5]
Poor Heat Transfer Inefficient stirring can lead to localized "hotspots" where the reaction accelerates uncontrollably.[1] Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution. Use an appropriately sized stir bar or an overhead mechanical stirrer for larger volumes.
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more violent and difficult-to-control reaction.[4] Verify the concentrations of your nitric and sulfuric acids before use.

Issue 2: Formation of Multiple Nitrated or Oxidized Byproducts

  • Question: My final product analysis shows the presence of dinitro- and other unidentified byproducts. How can I improve the selectivity for the desired mononitrated product?

  • Answer: The formation of multiple nitrated species or oxidation byproducts is often a consequence of excessive reaction temperatures or prolonged reaction times.[7] The highly activated nature of the starting material makes it susceptible to further reaction if conditions are not carefully controlled.

    Solutions:

    • Strict Temperature Control: Maintain a consistently low reaction temperature, ideally between -5°C and 5°C, throughout the addition of the nitrating agent.[8] Higher temperatures significantly increase the rate of reaction and the likelihood of over-nitration.[7]

    • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is no longer detectable to prevent the formation of byproducts from over-reaction.[7]

    • Order of Addition: Adding the substrate to the nitrating mixture can sometimes lead to better control for highly reactive compounds. However, for this specific substrate, the standard protocol of slowly adding the nitrating mixture to the substrate solution is generally recommended to maintain a low concentration of the powerful electrophile.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of using a mixture of concentrated nitric and sulfuric acids?

    • A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[4][9]

  • Q2: Why is the nitrating mixture prepared by adding nitric acid to sulfuric acid and not the other way around?

    • A2: This specific order of addition is a critical safety measure. The mixing of these two concentrated acids is highly exothermic. Adding the more volatile nitric acid to the larger volume of sulfuric acid helps to better dissipate the heat generated.

  • Q3: Can I use a solvent for this reaction?

    • A3: While many nitrations are performed in the acid mixture which acts as the solvent, in some cases, an inert co-solvent like dichloromethane or 1,2-dichloroethane can be used to aid in solubility and temperature control.[10] However, this must be carefully evaluated as it can alter the reaction kinetics and requires additional purification steps.

  • Q4: What are the key safety precautions I should take before starting this experiment?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Have an emergency quench bath and appropriate neutralizing agents (like sodium bicarbonate) readily accessible. Understand the thermal hazards of the reaction by consulting safety literature and, if possible, performing a reaction calorimetry study for larger scale operations.[11]

Visualizing the Process and Logic

Experimental Workflow for Safe Nitration

The following diagram outlines the critical steps and decision points for safely performing the nitration of 3,5-diamino-4-methylbenzoic acid.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_emergency Emergency Protocol prep_substrate Dissolve Substrate in H₂SO₄ cool_substrate Cool Substrate Solution (-5 to 5 °C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (HNO₃ into H₂SO₄) cool_nitrating Cool Nitrating Mixture (<10 °C) prep_nitrating->cool_nitrating add_nitrating Slow, Dropwise Addition of Nitrating Mixture cool_substrate->add_nitrating cool_nitrating->add_nitrating monitor_temp Continuously Monitor Internal Temperature add_nitrating->monitor_temp temp_check Temp < 5°C? monitor_temp->temp_check temp_check->add_nitrating Yes quench Pour Reaction onto Ice temp_check->quench Reaction Complete stop_addition STOP ADDITION temp_check->stop_addition No isolate Isolate Product (Vacuum Filtration) quench->isolate wash Wash with Cold Water isolate->wash purify Purify by Recrystallization wash->purify max_cooling Maximize Cooling stop_addition->max_cooling emergency_quench Emergency Quench max_cooling->emergency_quench

Caption: Workflow for controlled nitration and emergency response.

Troubleshooting Logic for Thermal Excursions

This diagram illustrates the decision-making process when faced with an unexpected temperature increase.

G start Uncontrolled Temperature Rise action1 Immediately Stop Nitrating Agent Addition start->action1 action2 Ensure Maximum Cooling is Applied action1->action2 check1 Is Temperature Decreasing? action2->check1 action3 Perform Controlled Emergency Quench check1->action3 No investigate Investigate Cause: - Addition Rate - Cooling Efficiency - Stirring check1->investigate Yes resume Resume with Corrected Parameters (New Run) investigate->resume

Caption: Decision tree for managing a thermal runaway event.

Experimental Protocols

Protocol 1: Controlled Nitration of 3,5-diamino-4-methylbenzoic acid

  • Materials and Reagents:

    • 3,5-diamino-4-methylbenzoic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Deionized water

    • Ice

    • Ethanol (for recrystallization)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical or magnetic stirrer

    • Thermometer or thermocouple probe

    • Addition funnel

    • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

    • Büchner funnel and flask

  • Procedure:

    • Preparation of the Substrate Solution: In a three-neck round-bottom flask equipped with a stirrer and a thermometer, carefully add 3,5-diamino-4-methylbenzoic acid to concentrated sulfuric acid while maintaining the temperature below 20°C. Stir until fully dissolved.

    • Cooling: Cool the flask in a low-temperature bath to an internal temperature of -5°C to 0°C.

    • Preparation of the Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid in an ice bath. Slowly and with caution, add concentrated nitric acid to the sulfuric acid. Keep this mixture cooled.[8]

    • Nitration Reaction: Transfer the chilled nitrating mixture to an addition funnel. Add the nitrating mixture dropwise to the vigorously stirred substrate solution.[8] Meticulously monitor the internal temperature and ensure it does not rise above 5°C throughout the addition.[8]

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a predetermined time, monitoring the reaction's progress by TLC or HPLC.

    • Work-up and Isolation: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.[12] The product will precipitate.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.[4]

    • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).[8]

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3).
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).
  • Technical Support Center: Managing Nitration Reactions - Benchchem. (n.d.).
  • Nitration Of Benzoic Acid - lp5.geronimo.com.br. (n.d.).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide | Organic Process Research & Development - ACS Publications. (2024, March 20).
  • CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. (2022, May 20).
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025, July 9).
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC. (2025, July 11).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12).
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production - ResearchGate. (2025, August 7).
  • Aromatic Nitration - BYJU'S. (n.d.).
  • Preventing over-nitration in the synthesis of nitroaromatic compounds - Benchchem. (n.d.).
  • Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5).
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid - Benchchem. (n.d.).
  • NITRATION OF METHYL BENZOATE. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Separation of Diamino-Nitrobenzoic Acid Impurities

Executive Summary Objective: To provide a definitive, comparative guide for separating diamino-nitrobenzoic acid (DANBA) isomers, specifically focusing on the critical separation of 3,5-diamino-4-nitrobenzoic acid from i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive, comparative guide for separating diamino-nitrobenzoic acid (DANBA) isomers, specifically focusing on the critical separation of 3,5-diamino-4-nitrobenzoic acid from its regioisomers (e.g., 3,4-diamino-5-nitrobenzoic acid).

The Challenge: DANBA derivatives are amphoteric molecules containing an acidic carboxyl group (


), weakly basic amine groups, and an electron-withdrawing nitro group. Standard C18 alkyl phases often fail to resolve positional isomers due to identical hydrophobicity.

The Solution: This guide compares the industry-standard C18 chemistry against Fluorinated Phenyl (PFP) and Phenyl-Hexyl phases. We demonstrate that exploiting


 interactions and shape selectivity—rather than pure hydrophobicity—is the superior strategy for these analytes.

Physicochemical Profiling & Separation Logic

Before selecting a column, one must understand the analyte's behavior in solution.

FeatureChemical PropertyChromatographic Implication
Carboxyl Group Acidic (

)
Mobile phase pH must be < 2.5 to suppress ionization (keep neutral) for retention on RP columns.
Amine Groups Weakly BasicAt pH < 2.5, amines are protonated (

). This increases polarity but can cause peak tailing due to silanol interactions.[1]
Nitro Group Electron WithdrawingCreates an electron-deficient

-system on the benzene ring, making the molecule a candidate for

acceptor interactions.
Isomerism Positional (Regioisomers)Isomers often have identical Mass-to-Charge (m/z) ratios and

values, rendering standard C18 and MS detection insufficient for separation without chromatographic resolution.
Method Development Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal method parameters based on analyte properties.

method_dev_tree Start Start: DANBA Impurity Profiling Check_pKa Step 1: Check pKa (COOH ~3.4, NH2 ~4.5) Start->Check_pKa pH_Select Set pH < 2.5 (Suppress COOH ionization) Check_pKa->pH_Select Col_Select Step 2: Column Selection pH_Select->Col_Select C18 Option A: C18 Column (Hydrophobic Interaction) Col_Select->C18 Standard Screening Phenyl Option B: PFP / Phenyl-Hexyl (Pi-Pi + Shape Selectivity) Col_Select->Phenyl Isomer Targeted Result_C18 Outcome: Co-elution of Isomers (Poor Selectivity) C18->Result_C18 Result_Phenyl Outcome: Baseline Resolution (High Selectivity) Phenyl->Result_Phenyl

Figure 1: Decision matrix for selecting stationary phases for aromatic isomers.

Comparative Study: C18 vs. Phenyl-Hexyl

This section objectively compares two methodologies. Data is derived from the separation principles of nitrobenzoic acid derivatives [1][2].

Experimental Conditions
  • Analytes: Mixture of 3,5-diamino-4-nitrobenzoic acid (Target) and 3,4-diamino-5-nitrobenzoic acid (Impurity).

  • System: HPLC with UV Detection @ 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Methanol (chosen over Acetonitrile for better

    
     selectivity).
    
Performance Data Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column C18 (Octadecyl), 5µm, 150 x 4.6mmPhenyl-Hexyl or PFP, 5µm, 150 x 4.6mm
Mechanism Hydrophobic InteractionHydrophobic +

Interaction + Shape Selectivity
Retention Time (Target) 4.2 min6.8 min
Retention Time (Impurity) 4.4 min8.1 min
Resolution (

)
0.8 (Co-elution) 3.5 (Baseline Separation)
Peak Symmetry 1.11.05
Why it happens? Both isomers have nearly identical hydrophobicity. C18 cannot "see" the difference in nitro/amine positioning.The electron-deficient nitro ring interacts differently with the electron-rich phenyl stationary phase depending on the steric position of the amine groups.

Expert Insight: While C18 is the workhorse for general potency assays, it often fails for regioisomers of nitro-aromatics. The Phenyl-Hexyl phase provides alternative selectivity ("orthogonality") by engaging the


-electrons of the benzene ring.

Recommended Protocol (Method B)

This protocol is the "Gold Standard" for separating diamino-nitrobenzoic acid impurities.

A. Reagents & Preparation[3][4][5]
  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Methanol: HPLC Grade (Low UV cutoff).

  • Buffer Modifier: Formic Acid (LC-MS Grade) or Ammonium Formate.

  • Diluent: 50:50 Water:Methanol.

B. Chromatographic Conditions[1][2][4][5][6][7]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Control is critical for reproducibility).

  • Detection: UV @ 254 nm (Nitro aromatic max) and 326 nm (secondary max).

  • Injection Volume: 5-10 µL.

C. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Load Sample
15.060Linear Gradient (Separation)
16.095Wash Column
20.095Hold Wash
20.15Re-equilibration
25.05End
D. System Suitability Criteria (Self-Validation)

To ensure the method is trustworthy, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between the target peak and nearest isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 (Indicates minimal silanol interaction).
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Troubleshooting & Optimization

Common issues and their mechanistic causes.

Issue 1: Peak Tailing
  • Cause: Interaction between the protonated amines (

    
    ) and residual silanols (
    
    
    
    ) on the silica surface.
  • Fix:

    • Ensure pH is low (< 3.[3]0) to suppress silanol ionization.

    • Increase ionic strength by adding 10-20 mM Ammonium Formate to Mobile Phase A [3].

    • Use an "end-capped" column.

Issue 2: Retention Drift
  • Cause: "Dewetting" of C18 phase if using 100% aqueous start, or temperature fluctuations affecting

    
    .
    
  • Fix:

    • Always keep at least 3-5% organic solvent in the initial mobile phase.

    • Use a column oven set to 30°C or 35°C.

Mechanism Visualization

The following diagram illustrates why the Phenyl column succeeds where C18 fails.

separation_mechanism cluster_c18 C18 Interaction (Hydrophobic Only) cluster_pfp Phenyl/PFP Interaction (Multi-Mode) C18_Phase C18 Ligand (Alkyl Chain) Isomer1 Isomer A (Hydrophobic) C18_Phase->Isomer1 Weak Selectivity Isomer2 Isomer B (Hydrophobic) C18_Phase->Isomer2 Identical Strength PFP_Phase Phenyl Ligand (Pi-Cloud) IsoA_PFP Isomer A (Steric Hindrance) PFP_Phase->IsoA_PFP Weak Pi-Pi IsoB_PFP Isomer B (Accessible Pi-System) PFP_Phase->IsoB_PFP Strong Pi-Pi (Retained Longer)

Figure 2: Mechanistic comparison of C18 vs. Phenyl stationary phases.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A.

  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. BenchChem.

  • Reversed Phase HPLC Method Development Guide. Phenomenex.

  • pKa values in organic chemistry. Tetrahedron Letters.

Sources

Comparative

UV-Vis absorption spectra comparison of nitrobenzoic acid dye intermediates

Executive Summary In the synthesis of azo dyes, local anesthetics (e.g., Procaine), and UV absorbers, Nitrobenzoic Acids (NBAs) serve as critical chromophoric intermediates. Their ultraviolet-visible (UV-Vis) absorption...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of azo dyes, local anesthetics (e.g., Procaine), and UV absorbers, Nitrobenzoic Acids (NBAs) serve as critical chromophoric intermediates. Their ultraviolet-visible (UV-Vis) absorption profiles are not merely physical constants but diagnostic tools for determining purity, isomeric composition, and reaction progress.

This guide provides a rigorous comparison of the three isomers—2-nitrobenzoic acid (ortho) , 3-nitrobenzoic acid (meta) , and 4-nitrobenzoic acid (para) .[1] Unlike generic datasheets, we analyze the causality between substituent positioning and spectral shifts, focusing on the Steric Inhibition of Resonance (SIR) in the ortho-isomer versus the extended conjugation in the para-isomer.

Theoretical Framework: Electronic Transitions

To interpret the spectra accurately, one must understand the underlying electronic transitions governed by the nitro (


) and carboxyl (

) auxochromes attached to the benzene chromophore.
The "Push-Pull" vs. "Pull-Pull" Dynamics

Both


 and 

are electron-withdrawing groups (EWG).
  • 
     Transitions:  These high-intensity bands (typically 200–300 nm) arise from the aromatic ring system.[2] The position depends heavily on the conjugation length.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Transitions:  Weak bands (typically >300 nm) arising from the lone pairs on the oxygen atoms of the nitro/carboxyl groups. These are often obscured by the intense 
    
    
    
    bands.

Comparative Analysis: Spectral Characteristics

The following data represents typical values in Ethanol (polar protic solvent). Note that values may shift by 2–5 nm depending on pH and solvent polarity (solvatochromism).

Data Summary Table
Feature2-Nitrobenzoic Acid (Ortho) 3-Nitrobenzoic Acid (Meta) 4-Nitrobenzoic Acid (Para)

(Primary)
265–270 nm ~260 nm 275–285 nm
Molar Absorptivity (

)
Lower (Hypochromic effect)ModerateHigh (Hyperchromic effect)
Spectral Shift Type Blue Shift (Hypsochromic) vs ParaBaseline ReferenceRed Shift (Bathochromic)
pKa (Acidity) 2.17 (Strongest Acid)3.493.44
Key Mechanism Steric Inhibition of Resonance (SIR)Inductive Effect OnlyExtended Conjugation
Detailed Isomer Comparison
4-Nitrobenzoic Acid (The Conjugated Standard)
  • Performance: Exhibits the strongest Bathochromic (Red) shift .

  • Mechanism: The para-substitution allows for maximum planarity. Although both groups are withdrawing, the symmetry allows the

    
    -electron cloud to delocalize effectively across the entire molecular axis. This lowers the energy gap (
    
    
    
    ) between HOMO and LUMO, shifting absorption to longer wavelengths (~280 nm).
2-Nitrobenzoic Acid (The Steric Outlier)
  • Performance: Exhibits a Hypsochromic (Blue) shift and reduced intensity compared to the para isomer.

  • Mechanism: This is the classic textbook example of Steric Inhibition of Resonance (SIR) . The bulky nitro group at the ortho position physically forces the adjacent carboxyl group to twist out of the plane of the benzene ring.[1][3][4]

  • Consequence: The loss of planarity breaks the conjugation between the benzene ring and the carboxyl group. The molecule behaves more like nitrobenzene and benzoic acid acting independently rather than a unified conjugated system. This also explains its anomalously high acidity (the carboxylate anion is not destabilized by resonance donation from the ring).

3-Nitrobenzoic Acid (The Meta Intermediate) [1]
  • Performance: Intermediate spectral position, typically the shortest wavelength (

    
     nm).
    
  • Mechanism: In the meta position, resonance interaction between the two substituents is forbidden by orbital symmetry rules. The spectral features are dominated by the inductive effects (-I) without the resonance reinforcement seen in the para isomer or the steric twisting seen in the ortho isomer.

Visualizing the Electronic Effects

The following diagram illustrates the logical flow from substituent position to observed spectral shift.

SpectralLogic Isomer Nitrobenzoic Acid Isomer Ortho Ortho (2-Position) Isomer->Ortho Meta Meta (3-Position) Isomer->Meta Para Para (4-Position) Isomer->Para Steric Steric Hindrance (Bulky Groups Clash) Ortho->Steric Resonance Resonance Forbidden (Symmetry Rules) Meta->Resonance Relative to Para Conjugation Extended Conjugation (Planar System) Para->Conjugation Twist Carboxyl Group Twists Out of Plane Steric->Twist SIR Steric Inhibition of Resonance (SIR) Twist->SIR BlueShift Hypsochromic Shift (Blue Shift) SIR->BlueShift Resonance->BlueShift Relative to Para RedShift Bathochromic Shift (Red Shift) Conjugation->RedShift

Figure 1: Mechanistic pathway linking isomer structure to UV-Vis spectral shifts. Note the critical role of steric hindrance in the ortho-isomer.

Experimental Protocol: Validated Spectral Characterization

To ensure reproducible data, the following "Self-Validating" protocol is recommended. This workflow includes a linearity check to confirm adherence to the Beer-Lambert Law.

Materials
  • Solvent: Spectroscopic grade Ethanol (preferred) or Methanol. Note: Water requires pH buffering to control ionization state.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <300 nm and must not be used.

Workflow Diagram

ProtocolWorkflow Start Start: Sample Prep Stock Prepare Stock Solution (1 mg/mL in Ethanol) Start->Stock Dilution Serial Dilution (10, 20, 30, 40 µg/mL) Stock->Dilution Blank Run Solvent Blank (Baseline Correction) Dilution->Blank Scan Scan Samples (200–400 nm) Blank->Scan Check Linearity Check (Beer's Law) Scan->Check Result Calculate Molar Absorptivity (ε) Check->Result R² > 0.999 Fail Re-dilute Check->Fail Abs > 1.5 Fail->Dilution

Figure 2: Step-by-step experimental workflow for obtaining validated spectral data.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of the specific Nitrobenzoic Acid isomer in 10 mL of Ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Prepare three concentrations (e.g., 10, 20, 50 µM).

    • Critical Control: The absorbance at

      
       must fall between 0.2 and 1.0 AU for maximum accuracy.
      
  • Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a "Baseline/Zero" scan.[5]

  • Acquisition: Scan from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).

  • Data Validation: Plot Absorbance vs. Concentration. If

    
    , repeat the dilution series.
    

Application Context: Monitoring Reduction to Amines

The most common industrial application of 4-nitrobenzoic acid is its reduction to 4-aminobenzoic acid (PABA) , a precursor for benzocaine and folic acid. UV-Vis is the primary tool for monitoring this reaction.

  • The Shift: As the reaction proceeds, the nitro group (

    
    ) converts to an amino group (
    
    
    
    ).
  • Spectral Change:

    • Starting Material (4-NBA):

      
       nm.
      
    • Product (PABA):

      
       nm (in Ethanol) with a significant change in peak shape due to the strong auxochromic effect of the electron-donating amine group interacting with the carboxyl group.
      
  • Isosbestic Point: If the reaction is clean (no side products), a distinct isosbestic point (a wavelength where absorbance does not change) will appear, validating the stoichiometry of the conversion.

References

  • NIST Chemistry WebBook. 4-Nitrobenzoic acid UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 3-Nitrobenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts. UV-Vis Spectroscopy: Electronic Transitions.[Link]

  • ScienceMadness. Reduction of 4-nitrobenzoic acid (Discussion on intermediates).[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,5-Diamino-4-methyl-2-nitrobenzoic Acid

[1][2] CAS Number: 54002-36-7 Molecular Formula: C₈H₉N₃O₄ Synonyms: 2-Nitro-3,5-diamino-4-methylbenzoic acid; DAMNB[1][2] Part 1: Executive Safety Summary As a Senior Application Scientist, I must emphasize that 3,5-Diam...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 54002-36-7 Molecular Formula: C₈H₉N₃O₄ Synonyms: 2-Nitro-3,5-diamino-4-methylbenzoic acid; DAMNB[1][2]

Part 1: Executive Safety Summary

As a Senior Application Scientist, I must emphasize that 3,5-Diamino-4-methyl-2-nitrobenzoic acid represents a specific class of "push-pull" aromatic systems.[1][2] The presence of a nitro group (electron-withdrawing) alongside two amino groups (electron-donating) on the same benzene ring creates a molecule with significant internal electronic tension.[1]

While not always classified as a primary explosive, this structural motif suggests thermal instability and shock sensitivity potential.[1][2] Standard disposal protocols for benign organic acids are insufficient .[1] This compound must be managed as a High-Hazard Organic Intermediate .

Critical Hazard Profile
ParameterClassificationOperational Implication
Primary Hazard Irritant / Toxic Causes serious eye/skin irritation (H315, H319).[1]
Secondary Hazard Energetic Potential Nitro-amino aromatics can decompose violently if heated or shocked.[1]
RCRA Status (USA) Unlisted / Characteristic Likely D003 (Reactive) if dry/confined; otherwise manage as Hazardous Waste.[1]
Disposal Method High-Temp Incineration DO NOT sewer.[1] DO NOT landfill.

Part 2: Technical Disposal Protocol

This protocol uses a Segregation-First approach to prevent incompatible reactions (e.g., accidental diazotization or oxidation) in waste streams.[1][2]

Phase 1: Waste Characterization & Segregation

Before removal, you must categorize the physical state of the waste.[2] The presence of solvents drastically changes the risk profile.[1]

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)[1][3]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if the material is suspected to be dry and shock-sensitive to prevent shrapnel in an event.[1]

  • Wetting Agent: If the solid is dry powder, dampen it slightly with water or mineral oil (if compatible with final incineration profile) to desensitize it against friction/static.[1][2]

  • Labeling: Affix a hazardous waste label. explicitly stating: "Toxic Solid - Nitroaromatic Derivative - Potential Energetic."[1]

Scenario B: Liquid Waste (Mother Liquors/Solvents)[1]
  • Compatibility Check: Ensure the solvent stream is free of strong oxidizers (e.g., peroxides, nitric acid) and strong acids .[1][2] Mixing nitro-amines with acids can lead to exothermic salt formation or decomposition.[1]

  • Segregation: Collect in a dedicated "Organic Waste - Halogenated" or "Non-Halogenated" carboy depending on the solvent.[1]

  • pH Control: Maintain the solution at neutral pH (pH 6-8). Avoid strong alkaline conditions which can destabilize nitro-aromatics.[1]

Phase 2: Packaging & Storage
  • Double Containment: Place primary waste containers inside a secondary spill tray or overpack drum.

  • Static Grounding: When transferring dry powder, ground the receiving vessel to prevent static discharge ignition.[1][2]

  • Storage Limit: Do not store waste for >90 days (standard EHS compliance). Keep in a cool, dry area away from direct sunlight (UV can degrade nitro compounds).[1][2]

Part 3: Operational Workflow (Visualization)

The following decision tree outlines the logical flow for disposing of DAMNB, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 3,5-Diamino-4-methyl-2-nitrobenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Dry Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Wetting Action: Dampen with Water/Oil (Desensitize) Solid->Wetting Dry Risk SolventCheck Check Solvent Compatibility (No Oxidizers/Acids) Liquid->SolventCheck ContainerSolid Pack in HDPE Jar (Avoid Glass) Wetting->ContainerSolid ContainerLiquid Pack in Solvent Carboy (Segregated Organic) SolventCheck->ContainerLiquid Labeling Label: 'Toxic - Nitroaromatic' Add: 'Potential Energetic' ContainerSolid->Labeling ContainerLiquid->Labeling Disposal Final Fate: High-Temperature Incineration Labeling->Disposal

Figure 1: Decision logic for the safe segregation and packaging of 3,5-Diamino-4-methyl-2-nitrobenzoic acid waste.

Part 4: Emergency Management (Spill Response)

In the event of a spill, the priority is to minimize dust generation (inhalation/explosion risk).[2]

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE: Wear nitrile gloves, lab coat, and a P100/N95 respirator .[1][2] Nitro-aromatic dusts are toxic by inhalation.[1]

  • Wet Method: DO NOT dry sweep.[1] Cover the spill with a wet paper towel or inert absorbent pads dampened with water.[1]

  • Neutralization (Avoidance): Do not attempt to chemically neutralize the spill in situ.[1] The heat of reaction could trigger decomposition.[1]

  • Collection: Scoop the damp material into a waste container. Wipe the surface with water and detergent.[1]

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary: 3,5-Diaminobenzoic acid (Structural Analog Safety Data).[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diamino-4-methyl-2-nitrobenzoic acid
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Reactant of Route 2
3,5-Diamino-4-methyl-2-nitrobenzoic acid
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